molecular formula C14H13IO2 B11965427 3,5-Methano-2H-cyclopenta[b]furan-2-one, hexahydro-6-iodo-7-phenyl- CAS No. 6935-56-4

3,5-Methano-2H-cyclopenta[b]furan-2-one, hexahydro-6-iodo-7-phenyl-

Cat. No.: B11965427
CAS No.: 6935-56-4
M. Wt: 340.16 g/mol
InChI Key: HSYRRILDTLPLIV-UHFFFAOYSA-N
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Preparation Methods

The preparation of 6-HYDROXY-5-IODO-3-PHENYL-2-NORBORNANECARBOXYLIC ACID GAMMA-LACTONE involves several synthetic routes. One common method includes the iodination of a norbornane derivative followed by lactonization. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent under controlled temperature and pressure .

Chemical Reactions Analysis

6-HYDROXY-5-IODO-3-PHENYL-2-NORBORNANECARBOXYLIC ACID GAMMA-LACTONE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-HYDROXY-5-IODO-3-PHENYL-2-NORBORNANECARBOXYLIC ACID GAMMA-LACTONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

6-HYDROXY-5-IODO-3-PHENYL-2-NORBORNANECARBOXYLIC ACID GAMMA-LACTONE can be compared with other similar compounds, such as:

    6-HYDROXY-5-IODO-3-PHENYL-2-NORBORNANECARBOXYLIC ACID: Lacks the gamma-lactone ring, which may affect its chemical properties and biological activities.

    5-IODO-3-PHENYL-2-NORBORNANECARBOXYLIC ACID GAMMA-LACTONE: Lacks the hydroxy group, potentially altering its reactivity and interactions.

    6-HYDROXY-3-PHENYL-2-NORBORNANECARBOXYLIC ACID GAMMA-LACTONE: Lacks the iodine atom, which may influence its overall stability and function.

Properties

CAS No.

6935-56-4

Molecular Formula

C14H13IO2

Molecular Weight

340.16 g/mol

IUPAC Name

2-iodo-9-phenyl-4-oxatricyclo[4.2.1.03,7]nonan-5-one

InChI

InChI=1S/C14H13IO2/c15-12-8-6-9-11(14(16)17-13(9)12)10(8)7-4-2-1-3-5-7/h1-5,8-13H,6H2

InChI Key

HSYRRILDTLPLIV-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C1C(C2OC3=O)I)C4=CC=CC=C4

Origin of Product

United States

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